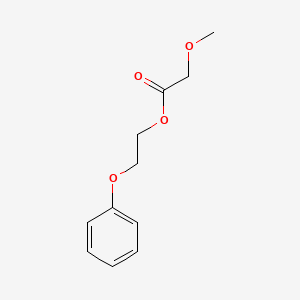
2-Phenoxyethyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl methoxyacetate is an organic compound with the molecular formula C11H14O4. It is an ester formed from 2-phenoxyethanol and methoxyacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl methoxyacetate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenoxyethanol with methoxyacetic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-phenoxyethanol and methoxyacetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and methoxyacetic acid.
Transesterification: New esters and alcohols.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Phenoxyethyl methoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl methoxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 2-phenoxyethanol and methoxyacetic acid. These metabolites can then participate in various biochemical processes, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A glycol ether with similar chemical properties and applications.
Methoxyacetic acid: A carboxylic acid used in the synthesis of esters and other organic compounds.
Phenoxyacetic acid: An aromatic carboxylic acid with applications in herbicides and plant growth regulators.
Uniqueness
2-Phenoxyethyl methoxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of phenoxy and methoxyacetate groups allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
60359-62-8 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenoxyethyl 2-methoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-13-9-11(12)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
XPGLVJVSZZUFAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


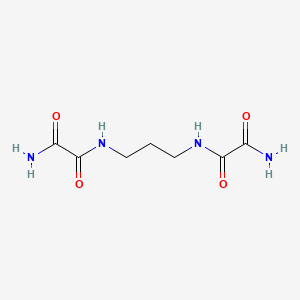

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
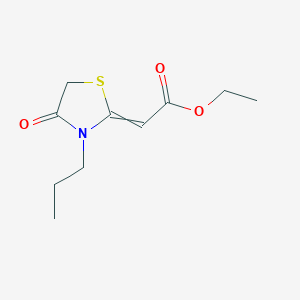
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
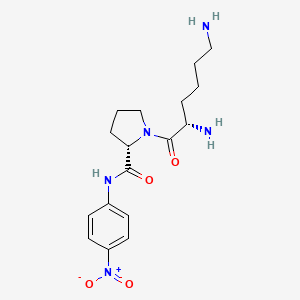
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
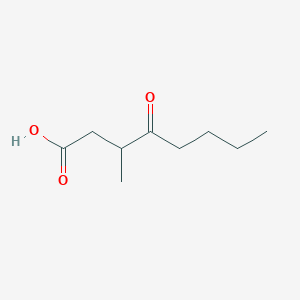
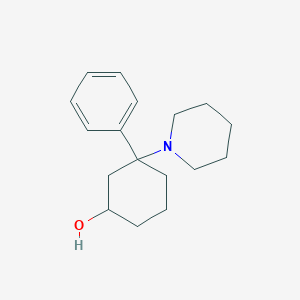


![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)


